molecular formula C22H24ClN3O2S B6564652 N-[(4-chlorophenyl)methyl]-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921573-42-4

N-[(4-chlorophenyl)methyl]-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No.: B6564652
CAS No.: 921573-42-4
M. Wt: 430.0 g/mol
InChI Key: HPJZQIMFISCWBM-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C22H24ClN3O2S and its molecular weight is 430.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.1277759 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2S/c1-15-3-4-16(2)18(9-15)14-29-22-25-11-20(13-27)26(22)12-21(28)24-10-17-5-7-19(23)8-6-17/h3-9,11,27H,10,12-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJZQIMFISCWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-chlorophenyl)methyl]-2-(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide, with the CAS number 921573-42-4, is a complex organic compound characterized by its unique structural features, including an imidazole ring, a sulfur linker, and an acetamide group. These structural components suggest potential biological activities that warrant investigation.

Structural Characteristics

The molecular formula of this compound is C22H24ClN3O2SC_{22}H_{24}ClN_{3}O_{2}S, with a molecular weight of 430.0 g/mol. The presence of the imidazole ring is particularly noteworthy as it is a common pharmacophore in various bioactive molecules, known for participating in hydrogen bonding and interactions with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activities, including:

  • Enzyme Inhibition : The imidazole ring suggests potential enzyme inhibitory activity, particularly against kinases and proteases. Imidazole derivatives have been documented to inhibit various enzymes, which could be explored further for therapeutic applications.
  • Anticancer Properties : Preliminary studies indicate potential anticancer activity. Similar compounds have shown efficacy against specific cancer cell lines, suggesting that this compound may also possess similar properties .
  • Interaction with Biological Targets : The structural complexity allows for diverse interactions with biological receptors and enzymes. Interaction studies employing molecular docking and binding assays are necessary to elucidate its mechanism of action.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of related compounds, which can be extrapolated to this compound:

  • Anticancer Activity : A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. These findings underscore the potential of imidazole-containing compounds in cancer therapy .
  • Enzyme Inhibition Studies : Research on similar imidazole derivatives has demonstrated their ability to inhibit key enzymes involved in metabolic pathways. For instance, compounds with imidazole rings have been shown to inhibit α-glucosidase and β-glucosidase effectively, which are critical in diabetes management .
  • Molecular Docking Studies : Computational studies suggest that the unique combination of functional groups in this compound enhances its binding affinity to various targets compared to structurally similar compounds. This suggests a tailored approach in drug design focusing on specific interactions with biological targets.

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with similar compounds can be made:

Compound NameStructural FeaturesUnique Aspects
2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamideTetrazole ring, sulfanyl groupContains a fluoro-methylphenyl moiety
N-(3,4-dimethylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideTriazole structureFeatures a pyridinyl substituent

This table illustrates how the combination of functional groups in this compound may enhance its potential for specific interactions compared to other compounds.

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